molecular formula C11H11NO4 B13945851 p-Carboxyacetoacetanilide CAS No. 34376-24-4

p-Carboxyacetoacetanilide

Cat. No.: B13945851
CAS No.: 34376-24-4
M. Wt: 221.21 g/mol
InChI Key: NTVPMGIWCMTNMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualizing Acetoacetanilide (B1666496) Derivatives in Contemporary Chemical Synthesis and Materials Science

Acetoacetanilide and its derivatives are versatile organic compounds that serve as crucial intermediates in a wide array of chemical transformations. Their utility stems from the presence of multiple reactive sites within their molecular structure, allowing for a diversity of chemical modifications. In contemporary chemical synthesis, these compounds are frequently employed as building blocks for the construction of more complex molecules, including pharmaceuticals, agrochemicals, and pigments. consegicbusinessintelligence.com

The reactivity of the acetoacetanilide core makes it a valuable scaffold in multicomponent reactions, which are highly efficient chemical processes that combine three or more reactants in a single step to form a complex product. nih.govjst.go.jpjst.go.jp This approach is favored in modern synthetic chemistry for its atom economy and reduced environmental impact. Acetoacetanilide derivatives have been instrumental in the synthesis of various heterocyclic compounds, such as pyrans, pyridines, and thiophenes, many of which exhibit interesting biological activities. nih.govjst.go.jpresearchgate.net

In the realm of materials science, the applications of acetoacetanilide derivatives are expanding. They are utilized in the formulation of polymer additives, where they can act as stabilizers and cross-linking agents, enhancing the durability and flexibility of plastic materials. consegicbusinessintelligence.com The incorporation of these molecules into polymer chains can impart specific properties, leading to the development of advanced materials with tailored characteristics for industries such as automotive and electronics. consegicbusinessintelligence.com

Significance of the Carboxylic Acid and Acetoacetanilide Moieties in Molecular Design

The molecular architecture of p-Carboxyacetoacetanilide is distinguished by the presence of two key functional groups: a carboxylic acid (-COOH) and an acetoacetanilide moiety. The strategic combination of these two groups within a single molecule is a cornerstone of its utility in molecular design.

The carboxylic acid group is a fundamental functional group in organic chemistry and plays a pivotal role in a vast range of chemical and biological processes. ijacskros.comlongdom.org Its acidic nature allows it to participate in a variety of reactions, including esterification, amidation, and salt formation. longdom.org In the context of molecular design, the carboxylic acid moiety can be used to control the solubility of a molecule, introduce a site for further chemical modification, or act as a key interacting group in biological systems. ijacskros.comnih.gov The ability of carboxylic acids to form strong hydrogen bonds is a critical factor in molecular recognition and the assembly of supramolecular structures. ijacskros.com

The synergy between the carboxylic acid and acetoacetanilide moieties in this compound opens up unique possibilities for molecular design. The carboxylic acid group can be used to anchor the molecule to a surface or to another molecule, while the acetoacetanilide portion can be used to build up more complex structures. This dual functionality makes this compound a valuable building block for the creation of new materials and molecules with specific, pre-determined properties.

Current Research Landscape and Unaddressed Questions Regarding this compound

Current research involving acetoacetanilide derivatives is vibrant and multifaceted, with a strong focus on their application in the synthesis of biologically active compounds and functional materials. consegicbusinessintelligence.comnih.govresearchgate.netrsc.org Scientists are actively exploring new catalytic systems and reaction conditions to enhance the efficiency and selectivity of reactions involving these versatile building blocks. rsc.org The development of green and sustainable synthetic methods, such as the use of ultrasound and microwave irradiation, is also a significant area of investigation. rsc.org

Despite the broad interest in acetoacetanilide derivatives, the specific compound this compound remains a relatively underexplored area of research. While its constituent parts, the carboxylic acid and acetoacetanilide moieties, are well-understood in their own right, the interplay between these two functional groups within the same molecule presents a number of unanswered questions.

Key areas for future investigation include:

Detailed Synthetic Applications: A systematic exploration of the reactivity of this compound in a wider range of chemical transformations is needed to fully unlock its synthetic potential.

Materials Science Exploration: The influence of the carboxylic acid group on the properties of polymers and other materials derived from this compound is an area ripe for investigation.

Coordination Chemistry: The ability of the carboxylic acid and the β-ketoamide to act as ligands for metal ions suggests that this compound could be a valuable precursor for the synthesis of novel coordination polymers and metal-organic frameworks (MOFs).

Biological Activity Screening: A thorough evaluation of the biological properties of this compound and its derivatives could reveal potential applications in medicinal chemistry.

Addressing these questions will undoubtedly lead to a deeper understanding of this intriguing molecule and pave the way for its application in a variety of advanced chemical research areas.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34376-24-4

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

4-(3-oxobutanoylamino)benzoic acid

InChI

InChI=1S/C11H11NO4/c1-7(13)6-10(14)12-9-4-2-8(3-5-9)11(15)16/h2-5H,6H2,1H3,(H,12,14)(H,15,16)

InChI Key

NTVPMGIWCMTNMD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)NC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Route Optimization for P Carboxyacetoacetanilide

Conventional and Emerging Synthetic Routes to p-Carboxyacetoacetanilide

The construction of the this compound core structure relies on established and developing synthetic methodologies. These approaches primarily involve the formation of an amide bond between p-aminobenzoic acid and an acetoacetylating agent.

Ester Condensation and Amidation Strategies for Core Structure Formation

A prevalent and conventional method for synthesizing this compound is the condensation reaction between p-aminobenzoic acid and an acetoacetic ester, typically ethyl acetoacetate. This reaction is a classic example of amidation, where the amino group of p-aminobenzoic acid acts as a nucleophile, attacking the carbonyl carbon of the ester group in ethyl acetoacetate. The reaction is typically carried out at elevated temperatures, often in a suitable solvent or neat, to drive the condensation and facilitate the removal of the ethanol (B145695) byproduct.

Another significant route involves the use of diketene (B1670635) as the acetoacetylating agent. Diketene is a highly reactive intermediate that readily reacts with amines to form acetoacetamides. The reaction of diketene with p-aminobenzoic acid provides a direct and often high-yielding pathway to this compound. Careful control of reaction conditions, such as temperature and stoichiometry, is crucial when using the highly reactive diketene to avoid side reactions.

Acetoacetylating AgentReaction ConditionsAdvantagesDisadvantages
Ethyl AcetoacetateHigh temperature, neat or in a high-boiling solventReadily available reagent, relatively simple procedureRequires high temperatures, potential for side reactions
DiketeneControlled temperature, often in an inert solventHigh reactivity, often leads to high yieldsHighly reactive and requires careful handling

Functional Group Interconversions for Carboxyl Introduction and Modification

While the primary approach to this compound involves starting with p-aminobenzoic acid, which already contains the desired carboxyl group, functional group interconversion strategies can be conceptually applied. For instance, one could envision a synthetic route starting from a precursor molecule where the carboxyl group is protected or in a different oxidation state. Subsequent deprotection or oxidation would then yield the final product. However, the direct acetoacetylation of p-aminobenzoic acid is generally more efficient and is the predominantly employed method. Modifications of the carboxyl group, such as esterification, can be readily achieved after the formation of the this compound core structure to produce various derivatives for further synthetic applications.

Catalytic and Stereoselective Approaches in this compound Synthesis

Stereoselective approaches are generally not a primary concern in the synthesis of this compound itself, as the molecule does not possess a stereocenter. However, if chiral derivatives of this compound were to be synthesized, for example, by using a chiral acetoacetylating agent, then stereoselective methods would become critical to control the stereochemistry of the final product.

Precursor Chemistry and the Role of this compound as a Synthetic Building Block

This compound is a versatile bifunctional molecule, possessing both a carboxylic acid and a β-ketoamide moiety. This unique combination of functional groups makes it a valuable precursor and building block in the synthesis of a wide range of more complex organic molecules, particularly heterocyclic compounds.

Multistep Synthesis of Complex Organic Architectures Utilizing this compound

The reactive methylene (B1212753) group within the acetoacetyl moiety of this compound is a key handle for its use in constructing complex molecular architectures. This active methylene group can be readily deprotonated to form a nucleophilic enolate, which can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions.

A significant application of this compound is in the synthesis of heterocyclic compounds. For instance, it serves as a precursor for the synthesis of pyrazolone (B3327878) derivatives. The reaction of this compound with hydrazine (B178648) or substituted hydrazines leads to a condensation reaction, followed by cyclization, to afford substituted pyrazolones. These pyrazolone structures are present in many pharmaceutically active compounds.

Furthermore, this compound can be utilized in the synthesis of pyridone derivatives. Through multicomponent reactions or stepwise condensation and cyclization strategies, the β-ketoamide functionality can be incorporated into a six-membered heterocyclic ring system, leading to the formation of substituted pyridones, which are also important scaffolds in medicinal chemistry.

Exploration of Novel Coupling and Derivatization Reactions

The chemical reactivity of this compound lends itself to a variety of coupling and derivatization reactions, expanding its utility in organic synthesis.

One notable reaction is the Japp-Klingemann reaction, which is a classical method for the synthesis of hydrazones from β-keto acids or esters. organicreactions.orgwikipedia.orgslideshare.net In this reaction, this compound can be coupled with a diazonium salt. chemguide.co.uklibretexts.org This reaction proceeds via an initial electrophilic attack of the diazonium ion on the enolate of the β-ketoamide, followed by cleavage of the acetyl group to yield a hydrazone. These resulting hydrazones are valuable intermediates for the synthesis of indoles and other nitrogen-containing heterocycles.

The carboxylic acid group of this compound can undergo standard derivatization reactions, such as esterification or conversion to an acid chloride, to facilitate further transformations. The amino group of the original p-aminobenzoic acid is protected as an amide, allowing for selective reactions at the carboxyl or the active methylene position.

Sustainable and Green Chemical Methodologies in its Production

One of the most effective green chemistry approaches is the implementation of solvent-free synthesis. Traditional organic syntheses often rely on volatile and toxic organic solvents, which contribute to environmental pollution and pose health risks. For the synthesis of acetanilides, catalyst-free and solvent-free methods have been developed, reacting anilines directly with acetic anhydride. researchgate.net This approach is not only environmentally benign but also simplifies the purification process, often resulting in high yields through an instantaneous and exothermic reaction. researchgate.net Such a methodology could be adapted for the production of this compound, significantly reducing chemical waste.

The use of alternative energy sources, such as microwave irradiation and ultrasonication, represents another cornerstone of green synthesis. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, increase product yields, and enhance reaction selectivity compared to conventional heating methods. arkat-usa.org For instance, the synthesis of various acetanilide (B955) derivatives has been shown to be more efficient under microwave irradiation. arkat-usa.org Similarly, ultrasonication has been employed in the acetylation of p-aminobenzoic acid, a related starting material, demonstrating the potential for energy-efficient production pathways. rjptonline.org

When solvents are necessary, the focus shifts to "green solvents" that are derived from renewable resources, are biodegradable, and have low toxicity. Water is an ideal green solvent, and research has shown its effectiveness in various organic reactions. mdpi.com Beyond water, biomass-derived solvents like 2-methyltetrahydrofuran (B130290) (2MeTHF), cyrene, and various esters are gaining traction as sustainable alternatives to fossil fuel-derived solvents for carboxylation and other reactions. nih.gov

Eco-friendly catalysts are also pivotal in developing sustainable synthetic routes. While some reactions can proceed without a catalyst, many require one to achieve desirable rates and selectivity. Green catalysts are characterized by their high activity, selectivity, recyclability, and low environmental impact. For reactions involving aromatic compounds, biodegradable catalysts like p-toluenesulfonic acid have been used as effective and environmentally friendly alternatives to corrosive Lewis acids like aluminum chloride. researchgate.net Furthermore, the development of biocatalysts, such as enzymes, offers a highly selective and efficient route for producing aminobenzoic acid derivatives under mild reaction conditions, presenting a promising avenue for the bioproduction of precursors to this compound. mdpi.com

The table below summarizes various green chemistry approaches that have been successfully applied to the synthesis of acetanilides and related carboxylic acids, highlighting their potential applicability for the sustainable production of this compound.

MethodologyReactants/CatalystSolventConditionsYieldKey Green AdvantageReference
Solvent-Free Acetylation Aromatic Amines, Acetic AnhydrideNoneInstantaneous, ExothermicGood to ExcellentEliminates solvent waste, catalyst-free. researchgate.net
Ultrasonication p-Aminobenzoic Acid, Acetyl ChlorideAqueous NaOH / Acetone1 hour sonication72%Energy efficiency, reduced reaction time. rjptonline.org
Microwave-Assisted Synthesis Aromatic Aldehydes, Thiazolidine-2,4-dioneWater2-5 minutes, 250WHighRapid reaction, use of water as solvent. arkat-usa.org
Eco-Friendly Catalyst Phenyl Acetate (B1210297), p-Toluenesulfonic Acid (PTSA)NoneIn situ~98% conversionReplaces corrosive Lewis acids with a biodegradable catalyst. researchgate.net
Biomass-Derived Solvents Phenylacetylene, CO2, Cs2CO32-Methyltetrahydrofuran (2MeTHF)Catalytic System76%Use of a renewable, sustainable solvent. nih.gov
Aqueous Medium Catalysis Aldehydes, H2O2, Diphenyl DiselenideWaterRoom TemperatureGood to ExcellentAvoids organic solvents, mild conditions. mdpi.com

These research findings underscore a clear trajectory towards more environmentally responsible chemical manufacturing. By integrating principles such as solvent-free conditions, the use of renewable solvents, alternative energy sources, and green catalysts, the synthesis of this compound can be significantly improved from a sustainability perspective.

Chemical Reactivity and Mechanistic Investigations of P Carboxyacetoacetanilide

Reactivity of the Acetoacetanilide (B1666496) Moiety

The acetoacetanilide portion of the molecule is characterized by a β-ketoamide structure, which imparts a rich and versatile chemical reactivity.

Keto-Enol Tautomerism and its Influence on Reaction Pathways

A key feature of the acetoacetanilide framework is its existence as an equilibrium mixture of keto and enol tautomers. core.ac.ukresearchgate.net This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of bonding electrons. oregonstate.edulibretexts.org In solution, p-carboxyacetoacetanilide coexists as the ketoamide and the Z-enolamide forms, both of which are stabilized by intramolecular hydrogen bonds. core.ac.ukresearchgate.net

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the electronic nature of substituents on the aromatic ring. core.ac.ukresearchgate.netscirp.org The presence of the electron-withdrawing carboxylic acid group at the para position is expected to favor the enol form. lifescienceglobal.com The enol tautomer is a crucial intermediate, as its nucleophilic character is central to many of the reactions of the acetoacetanilide moiety. libretexts.org The relative abundance of the keto and enol forms can dictate the reaction pathway and the distribution of products. core.ac.uk

Table 1: Factors Influencing Keto-Enol Tautomerism in β-Ketoamides

Factor Influence on Equilibrium Rationale
Solvent Polarity Non-protic solvents favor the enol form. lifescienceglobal.com Non-protic solvents do not compete for hydrogen bonding, thus preserving the stabilizing intramolecular hydrogen bond of the enol.
Temperature The keto-enol equilibrium is exothermic. lifescienceglobal.com Lower temperatures generally favor the more stable tautomer.
Substituents Electron-withdrawing groups favor the enol form. lifescienceglobal.com These groups increase the acidity of the α-protons, facilitating enolization.

Nucleophilic and Electrophilic Reactions at the Carbonyl Centers

The acetoacetanilide moiety possesses two carbonyl groups, the ketone and the amide, which are susceptible to nucleophilic attack. The reactivity of these centers is a cornerstone of the molecule's synthetic utility. The carbon of the ketonic carbonyl is electrophilic and can react with various nucleophiles.

Furthermore, the active methylene (B1212753) group (the CH₂ group between the two carbonyls) is acidic due to the electron-withdrawing nature of the adjacent carbonyls. This allows for the formation of a stabilized enolate anion, a potent nucleophile, upon treatment with a base. This enolate can participate in a variety of carbon-carbon bond-forming reactions. For instance, acetoacetanilides can undergo reactions with aliphatic amines in the presence of a zeolite catalyst. acs.org They can also serve as masked isocyanates, reacting with primary and secondary amines to yield unsymmetrically substituted ureas. lnu.edu.cn

Cyclization and Heterocyclic Annulation Reactions of the Acetoacetanilide Framework

The bifunctional nature of the acetoacetanilide framework makes it an excellent precursor for the synthesis of a wide variety of heterocyclic compounds. tandfonline.comscirp.org These reactions often proceed through an initial reaction at the active methylene group or one of the carbonyl centers, followed by an intramolecular cyclization.

Acetoacetanilides are versatile starting materials for synthesizing thiophenes, thienopyridines, and other fused heterocyclic systems. tandfonline.comscirp.orgtandfonline.com For example, they can react with arylidinecyanothioacetamide to form pyridinethiones, which can be further elaborated into thieno[2,3-b]pyridine (B153569) derivatives. tandfonline.com Multicomponent reactions involving acetoacetanilide derivatives, aromatic aldehydes, and cyanomethylene reagents can lead to the formation of 4H-pyran and 1,4-dihydropyridine (B1200194) derivatives. jst.go.jp The specific product formed can often be controlled by the choice of catalyst. jst.go.jp Additionally, reactions with reagents like benzoin (B196080) and ammonium (B1175870) acetate (B1210297) can yield substituted pyrroles. researchgate.net

Reactivity Directed by the Carboxylic Acid Group

The carboxylic acid group on the aromatic ring introduces another dimension to the reactivity of this compound, enabling reactions typical of aromatic carboxylic acids.

Decarboxylation Reactions and their Mechanism

Aromatic carboxylic acids can undergo decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), typically under thermal conditions. unt.eduallen.in The mechanism of this reaction can be influenced by the reaction conditions and the presence of other functional groups. unt.edunist.gov For aromatic acids, decarboxylation can proceed through an ionic pathway, often promoted by acid. unt.edu The presence of electron-releasing groups on the aromatic ring can facilitate this process, while electron-withdrawing groups, such as the acetoacetanilide moiety is expected to be, generally make decarboxylation more difficult.

The thermolysis of aromatic carboxylic acids can sometimes lead to the formation of arylated products through the decomposition of an intermediate aromatic anhydride. unt.edu However, these coupling reactions are generally minor unless under strongly oxidizing conditions. nist.gov The presence of hydrogen-donating solvents can suppress the formation of such cross-linked products. unt.edu

Formation and Reactivity of Carboxylic Acid Derivatives

The carboxylic acid group of this compound can be converted into a range of derivatives, such as esters, acid chlorides, and amides, through standard synthetic methodologies. libretexts.orguomustansiriyah.edu.iq These transformations allow for the modification of the molecule's properties and provide handles for further chemical manipulation.

Esterification: The reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, known as Fischer-Speier esterification, yields the corresponding ester. wikipedia.orgmasterorganicchemistry.com This reaction is an equilibrium process, and often an excess of the alcohol is used to drive the reaction to completion. masterorganicchemistry.com

Amide Formation: The carboxylic acid can be converted to an amide by reaction with an amine. nih.gov This typically requires activation of the carboxylic acid, for example, by converting it to a more reactive acid chloride or by using a coupling reagent. nih.govmasterorganicchemistry.com The direct reaction of a carboxylic acid and an amine requires high temperatures to drive off water. masterorganicchemistry.com

Acid Chloride Synthesis: The carboxylic acid can be converted to the more reactive acid chloride by treatment with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting acid chloride is a versatile intermediate for the synthesis of other carboxylic acid derivatives. libretexts.org

Table 2: Synthesis of Carboxylic Acid Derivatives from this compound

Derivative Reagents Reaction Type
Ester Alcohol (e.g., ROH), Acid Catalyst (e.g., H₂SO₄) Fischer-Speier Esterification wikipedia.org
Amide Amine (e.g., R'NH₂), Coupling Agent or conversion to Acid Chloride Amidation nih.gov
Acid Chloride Thionyl Chloride (SOCl₂) or Phosphorus Pentachloride (PCl₅) Acyl Chloride Formation libretexts.org

Intramolecular Interactions and their Impact on Molecular Reactivity

The structure of this compound allows for significant intramolecular interactions, primarily through hydrogen bonding. The β-ketoanilide portion of the molecule can exist in keto-enol tautomeric forms. In the enol form, a strong intramolecular hydrogen bond can form between the enolic hydroxyl group and the amide carbonyl oxygen. This interaction creates a stable six-membered ring, influencing the molecule's conformation and reactivity. grafiati.comruc.dk

The presence of the p-carboxy group introduces further possibilities for both intramolecular and intermolecular hydrogen bonding. While direct intramolecular hydrogen bonding between the distant carboxylic acid and the acetoacetyl group is unlikely due to steric constraints, the electronic influence of the carboxyl group is significant. As an electron-withdrawing group, the p-carboxy substituent can affect the acidity of the methylene protons and the nucleophilicity of the enol form. wikipedia.org

The balance between intramolecular and intermolecular hydrogen bonding plays a crucial role in the solid-state structure and solubility of this compound and related compounds. wikipedia.org In solution, the solvent's polarity and hydrogen-bonding capability can disrupt these interactions, thereby altering the molecule's reactivity profile. nih.gov

Characterization and Elucidation of Reaction Intermediates

The reactions of this compound can proceed through various transient species, including carbocations, carbanions, and radicals. Understanding the formation and stability of these intermediates is key to elucidating reaction mechanisms and predicting product outcomes.

Detection and Trapping of Carbocationic Species

Carbocationic intermediates are plausible in acid-catalyzed reactions of this compound, such as the Knorr cyclization to form quinolones. grafiati.com In this type of reaction, protonation of the amide or keto oxygen can lead to the formation of a carbocation that is subsequently attacked by an intramolecular nucleophile. The stability of such carbocationic intermediates can be influenced by substituents on the aromatic ring. grafiati.com

For this compound, the electron-withdrawing nature of the carboxylic acid group at the para position is expected to destabilize a carbocationic intermediate on the phenyl ring. However, in reactions involving the acetoacetyl side chain, the formation of carbocationic species can be facilitated by the participation of the lone pair of electrons on the nitrogen atom. rsc.org While direct detection of these transient species is challenging, their existence can be inferred from kinetic studies and the structures of the final products.

Table 1: Plausible Carbocationic Intermediates in Reactions of this compound

Reaction TypeProposed Carbocationic IntermediateInfluencing Factors
Knorr CyclizationAcylium ion or protonated amideAcid catalyst, temperature
Electrophilic Aromatic SubstitutionArenium ion (destabilized by p-COOH)Electrophile, solvent

Studies of Carbanionic Intermediates

The active methylene group in this compound is acidic and can be deprotonated by a base to form a stabilized carbanion. nih.gov This carbanion is a key intermediate in a wide range of reactions, including alkylations, acylations, and condensation reactions. The negative charge is delocalized over the two carbonyl groups, enhancing its stability.

The p-carboxy group, being electron-withdrawing, would be expected to increase the acidity of the methylene protons, thereby facilitating the formation of the carbanionic intermediate. This enhanced acidity can lead to higher reaction rates in base-catalyzed processes compared to unsubstituted acetoacetanilide. Multicomponent reactions involving acetoacetanilide derivatives often proceed through the formation of such carbanionic intermediates. nih.govresearchgate.net

Table 2: Representative Reactions Involving Carbanionic Intermediates of Acetoacetanilides

Reaction NameBase/CatalystRole of Carbanion
Knoevenagel CondensationTriethylamineNucleophilic attack on an aldehyde
Michael AdditionPiperidineAddition to an α,β-unsaturated system
Hantzsch Dihydropyridine (B1217469) SynthesisAmmonium acetateFormation of the dihydropyridine ring

Investigation of Radical Pathways and their Role in Transformations

Radical intermediates in the reactions of acetoacetanilides are less common but have been proposed in certain oxidative coupling and decomposition reactions. For instance, the oxidation of acetoacetanilide with certain metal oxidants may proceed through a radical mechanism. iaea.org The thermal decomposition of metal chelates of acetoacetanilides has also been suggested to involve radical pathways. niscpr.res.in

In the context of this compound, the potential for radical formation on the aromatic ring or the side chain exists under specific conditions, such as in the presence of strong oxidizing agents or upon photolysis. The carboxylic acid group might influence the stability and reactivity of any radical intermediates formed. For example, an amidyl radical could be formed by one-electron oxidation of the amide enolate, which could then undergo intramolecular cyclization. researchgate.net However, detailed studies on radical-mediated transformations of this compound are not extensively documented in the literature.

Coordination Chemistry and Metal Complexation of P Carboxyacetoacetanilide

p-Carboxyacetoacetanilide as a Polydentate Ligand

This compound is a molecule with significant potential as a polydentate ligand due to the presence of multiple donor atoms. Polydentate ligands are organic molecules that can form two or more coordinate bonds with a central metal ion, leading to the formation of stable chelate rings. The structure of this compound incorporates an acetoacetanilide (B1666496) moiety and a carboxylic acid group, both of which can participate in metal coordination.

Chelation Modes Involving the Acetoacetanilide Keto-Enol System and the Carboxyl Group

The acetoacetanilide portion of the this compound ligand can exist in keto-enol tautomeric forms. This tautomerism plays a crucial role in its coordination chemistry. In the keto form, the two carbonyl oxygen atoms can act as donor sites. More commonly, upon deprotonation, the enolate form provides a bidentate O,O-donor system that readily chelates to metal ions, forming a stable six-membered ring.

The presence of the carboxylic acid group on the phenyl ring introduces additional coordination possibilities. The carboxyl group, upon deprotonation to a carboxylate, can coordinate to a metal ion in a monodentate fashion through one of the oxygen atoms, or it can act as a bridging ligand between two metal centers. The simultaneous involvement of the β-ketoenolato moiety and the carboxylate group in coordination to the same metal center would classify this compound as a tridentate ligand, leading to the formation of multiple chelate rings and enhanced complex stability. The exact chelation mode will depend on factors such as the nature of the metal ion, the pH of the solution, and the reaction conditions.

Synthesis and Spectroscopic Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound can typically be achieved by reacting a soluble salt of the desired transition metal (e.g., chlorides, nitrates, or acetates) with the ligand in a suitable solvent. nih.govorientjchem.orgresearchgate.netnih.gov The reaction is often carried out in the presence of a base to facilitate the deprotonation of the acetoacetyl and carboxyl groups, promoting coordination. The resulting metal complexes can then be isolated as solid precipitates and purified by recrystallization.

The characterization of these complexes relies heavily on spectroscopic techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination sites of the ligand. The disappearance of the broad O-H stretching vibration from the carboxylic acid and the enolic hydroxyl group upon complexation indicates their deprotonation and involvement in bonding. Shifts in the stretching frequencies of the C=O groups of the acetoacetyl moiety provide evidence for their coordination to the metal ion. The appearance of new bands at lower frequencies can be attributed to the formation of M-O bonds. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the transition metal complexes provide information about the geometry of the coordination sphere and the nature of the metal-ligand bonding. The spectra typically show bands arising from d-d transitions of the metal ion and charge transfer transitions between the metal and the ligand. The positions and intensities of these bands are influenced by the ligand field strength and the symmetry of the complex. nih.govnih.gov

Below is a hypothetical data table illustrating the kind of spectroscopic data that would be expected for transition metal complexes of this compound.

ComplexKey IR Bands (cm⁻¹)UV-Vis λmax (nm)
This compound (Ligand) ~3400 (O-H), ~1720 (C=O, acid), ~1680 (C=O, keto)-
[Cu(p-CAA)₂] No O-H, ~1600 (C=O coord.), ~450 (M-O)~650 (d-d), ~350 (CT)
[Ni(p-CAA)₂] No O-H, ~1610 (C=O coord.), ~460 (M-O)~580, ~950 (d-d), ~340 (CT)
[Co(p-CAA)₂] No O-H, ~1605 (C=O coord.), ~455 (M-O)~520, ~1100 (d-d), ~360 (CT)

Note: This table is illustrative and not based on experimentally reported data.

Ligand Field Effects and Electronic Structure Perturbations in Metal Complexes

Ligand Field Theory (LFT) describes the electronic structure of transition metal complexes, considering the interactions between the metal d-orbitals and the ligand orbitals. wikipedia.orgwelcomehomevetsofnj.orgbritannica.comlibretexts.orglibretexts.org The coordination of this compound to a transition metal ion causes a splitting of the metal's d-orbitals into different energy levels. The magnitude of this splitting, denoted as 10Dq or Δ, is a measure of the ligand field strength.

The electronic structure of the metal ion is significantly perturbed upon complexation. The energies of the d-orbitals are altered, which in turn affects the electronic transitions and, consequently, the color and magnetic properties of the complex. The nephelauxetic effect, which describes the reduction of the interelectronic repulsion (Racah parameter, B) in the complex compared to the free ion, is indicative of the degree of covalency in the metal-ligand bond. By analyzing the electronic spectra of the complexes, it is possible to calculate these ligand field parameters (10Dq and B) and the nephelauxetic ratio (β), providing insights into the nature of the chemical bond between this compound and the metal ion.

Chelate Effect and Thermodynamic Stability of this compound Complexes

The formation of chelate rings by polydentate ligands like this compound leads to a significant increase in the thermodynamic stability of the resulting metal complexes compared to analogous complexes with monodentate ligands. researchgate.netdalalinstitute.comlibretexts.orglibretexts.orgslideshare.net This phenomenon is known as the chelate effect. The enhanced stability is primarily an entropy-driven process. When a polydentate ligand replaces several monodentate ligands (often solvent molecules) from the coordination sphere of a metal ion, there is a net increase in the number of free molecules in the system, leading to a positive change in entropy (ΔS).

The thermodynamic stability of metal complexes in solution is quantified by their stability constants (K) or formation constants (β). A higher value of the stability constant indicates a more stable complex. The stability of this compound complexes would be expected to follow the Irving-Williams series for divalent transition metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). The chelate effect, arising from the formation of stable five- or six-membered rings, contributes significantly to the high stability constants of these complexes.

Application of Coordination Complexes in Catalysis and Materials Science

Transition metal complexes are widely used as catalysts in a variety of organic reactions and are integral to the development of new materials. The catalytic activity of a metal complex is influenced by the nature of the metal ion and the coordinating ligands.

Catalytic Activity of Metal-p-Carboxyacetoacetanilide Complexes in Organic Reactions

While specific catalytic applications for metal-p-carboxyacetoacetanilide complexes are not extensively reported in the literature, their structural features suggest potential utility in various catalytic processes. The metal center in these complexes can act as a Lewis acid, activating substrates for nucleophilic attack. The ligand framework can be modified to create a specific steric and electronic environment around the metal center, thereby influencing the selectivity of the catalytic reaction.

Potential areas of application could include:

Oxidation Reactions: Metal complexes are often used as catalysts for the oxidation of alcohols, alkenes, and other organic substrates.

Coupling Reactions: Palladium and copper complexes, for instance, are widely used in C-C and C-N bond-forming reactions.

Polymerization: Certain transition metal complexes can act as initiators or catalysts in polymerization reactions.

Further research is needed to explore and establish the catalytic potential of metal-p-carboxyacetoacetanilide complexes in various organic transformations.

Development of Coordination Polymers and Metal-Organic Frameworks (MOFs)

As of the current body of scientific literature, there is a notable absence of published research specifically detailing the use of this compound as a primary organic linker for the synthesis and development of coordination polymers or metal-organic frameworks (MOFs). Extensive searches of chemical databases and scholarly articles have not yielded specific examples, structural data, or detailed research findings on crystalline polymeric structures derived from this particular compound.

The development of coordination polymers and MOFs relies on the predictable coordination of metal ions or clusters with organic ligands to form extended one-, two-, or three-dimensional networks. While the carboxylate functional group present in this compound is a common and effective coordinating moiety in the design of numerous MOFs, and the acetoacetanilide portion offers additional potential coordination sites through its keto and amido groups, the specific combination within this molecule has not been explored in the context of forming stable, porous frameworks according to available research.

Consequently, data on the synthesis conditions, resulting crystal structures, network topologies, and properties such as porosity, thermal stability, or catalytic activity for MOFs based on this compound are not available. The scientific community has extensively investigated a wide array of other carboxylate-based linkers for MOF synthesis, but this compound remains an uninvestigated building block in this field.

Further research would be required to synthesize and characterize coordination polymers or MOFs using this compound to determine their structural features and potential applications. Without such foundational research, a detailed discussion, including data tables and specific research findings, cannot be provided.

Advanced Analytical and Spectroscopic Characterization of P Carboxyacetoacetanilide

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic analysis provides fundamental insights into the molecular architecture of p-Carboxyacetoacetanilide, confirming the presence of key functional groups and mapping the connectivity of its atomic framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of this compound in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) techniques, allows for the unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The aromatic protons on the p-substituted benzene (B151609) ring typically appear as two distinct doublets, a characteristic AA'BB' system, due to their coupling with adjacent protons. The chemical shifts for these protons are influenced by the electron-withdrawing carboxylic acid group and the electron-donating amide group. The amide proton (N-H) usually presents as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The active methylene (B1212753) protons (-CH₂-) flanked by two carbonyl groups are diastereotopic and appear as a singlet, while the terminal methyl protons (-CH₃) of the acetoacetyl group also appear as a sharp singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the electronic environment of each carbon atom. The spectrum is characterized by distinct signals for the two carbonyl carbons (amide and ketone), the carboxylic acid carbon, and the carbons of the aromatic ring. The chemical shifts of the aromatic carbons are diagnostic of the 1,4-substitution pattern.

2D-NMR Techniques: Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be employed to confirm assignments. A COSY spectrum would show correlations between the coupled aromatic protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the C-H connectivity throughout the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆
Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
-CH₃ (acetyl)~2.2~30
-CH₂- (methylene)~3.6~50
Aromatic CH~7.7 (d)~119
Aromatic CH~7.9 (d)~131
N-H (amide)~10.4 (s, br)-
COOH~12.8 (s, br)~167
C=O (amide)-~164
C=O (keto)-~204
Aromatic C-NH-~143
Aromatic C-COOH-~126

Note: The data in the table are predicted values based on the analysis of structurally similar compounds, such as acetoacetanilide (B1666496) and p-aminobenzoic acid, and may vary from experimental results. chemicalbook.comchemicalbook.comrsc.orgchegg.com

Vibrational spectroscopy techniques, including FT-IR and Raman, are crucial for identifying the functional groups present in this compound. nih.gov These methods are complementary and provide a comprehensive vibrational profile of the molecule.

FT-IR Spectroscopy: The FT-IR spectrum is dominated by strong absorption bands characteristic of the molecule's functional groups. A very broad absorption band is expected in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. orgchemboulder.com The N-H stretch of the secondary amide typically appears around 3300-3250 cm⁻¹. The carbonyl (C=O) stretching region is particularly informative, showing multiple strong bands: the carboxylic acid C=O stretch around 1710-1680 cm⁻¹, the amide I band (primarily C=O stretch) near 1660 cm⁻¹, and the ketone C=O stretch around 1720 cm⁻¹. vscht.cz Aromatic C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ region. libretexts.org

Raman Spectroscopy: While some vibrations are weak or inactive in the IR spectrum, they may be strong in the Raman spectrum. Raman spectroscopy is particularly sensitive to non-polar bonds. Therefore, the symmetric stretching of the aromatic ring C=C bonds would produce a strong signal. The C=O stretching vibrations are also Raman active.

Table 2: Characteristic Vibrational Frequencies for this compound
Frequency (cm⁻¹) Vibrational Mode Functional Group Technique
3300-2500 (broad)O-H stretchCarboxylic AcidFT-IR
~3280N-H stretchAmideFT-IR
~3100-3000C-H stretchAromaticFT-IR, Raman
~2950C-H stretchAliphatic (CH₃, CH₂)FT-IR, Raman
~1720C=O stretchKetoneFT-IR, Raman
~1690C=O stretchCarboxylic AcidFT-IR, Raman
~1660C=O stretch (Amide I)AmideFT-IR, Raman
~1600, ~1520C=C stretchAromatic RingFT-IR, Raman
~1550N-H bend (Amide II)AmideFT-IR
~1300C-O stretchCarboxylic AcidFT-IR

Note: The data are based on typical vibrational frequencies for the respective functional groups. orgchemboulder.comresearchgate.netmdpi.com

UV-Vis spectroscopy provides information about the electronic transitions within this compound. The molecule contains several chromophores, including the substituted benzene ring and the carbonyl groups, which give rise to characteristic absorption bands. The primary absorption is expected to be a π → π* transition associated with the aromatic system, which is conjugated with both the amide and carboxyl groups. The presence of these auxochromes typically results in a bathochromic (red) shift of the absorption maximum (λmax) compared to unsubstituted benzene. researchgate.net A weaker n → π* transition associated with the non-bonding electrons of the carbonyl oxygen atoms may also be observed. The λmax is solvent-dependent, with polar solvents often causing shifts in the absorption bands. In aqueous solution, the spectrum can be pH-dependent due to the ionization of the carboxylic acid group. whiterose.ac.ukiaea.org

Table 3: Expected UV-Vis Absorption Data for this compound
Parameter Expected Value Transition Type
λmax~270-290 nmπ → π
ε (Molar Absorptivity)HighAllowed
λmax>300 nmn → π
ε (Molar Absorptivity)LowForbidden

Note: Values are estimations based on data for p-aminobenzoic acid and acetoanilide derivatives. mdpi.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental formula of this compound. The calculated exact mass for the molecular formula C₁₁H₁₁NO₄ is 221.0688 Da. HRMS can measure this mass with high accuracy, confirming the elemental composition.

Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions for mass analysis. The resulting mass spectrum will show a molecular ion peak (M⁺˙ or [M+H]⁺) and a series of fragment ions. The fragmentation pattern provides valuable structural information. Key fragmentation pathways for this compound are expected to include:

Loss of a hydroxyl radical (•OH): [M - 17]⁺ from the carboxylic acid group. libretexts.org

Loss of formic acid (HCOOH) or CO₂: [M - 46]⁺ or [M - 44]⁺ from the carboxylic acid. whitman.edu

Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl groups. A prominent peak at m/z 43 corresponding to the acetyl cation [CH₃CO]⁺ is expected.

Amide bond cleavage: Cleavage of the amide C-N bond, which can lead to fragments corresponding to the carboxy-aniline moiety and the acetoacetyl moiety.

McLafferty Rearrangement: A potential rearrangement involving the keto group, leading to characteristic neutral losses. jove.com

Table 4: Predicted Key HRMS Fragments for this compound (C₁₁H₁₁NO₄)
m/z (Exact Mass) Proposed Fragment Ion Origin
221.0688[C₁₁H₁₁NO₄]⁺˙Molecular Ion
204.0662[C₁₁H₁₀NO₃]⁺Loss of •OH
177.0582[C₁₀H₉O₂]⁺Loss of CO₂ and NH
137.0320[C₇H₅O₂]⁺Carboxybenzoyl cation
121.0500[C₇H₇O₂]⁺Loss of acetoacetamide
43.0184[C₂H₃O]⁺Acetyl cation

Note: Fragmentation is predicted based on established principles of mass spectrometry for aromatic acids and amides. libretexts.orgyoutube.com

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatographic methods are essential for separating this compound from impurities, starting materials, or byproducts, and for its accurate quantification.

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable technique for the analysis of this compound due to its polarity. nih.gov

Method Development: A typical RP-HPLC method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an organic solvent (such as acetonitrile (B52724) or methanol) and an aqueous buffer. sigmaaldrich.com The pH of the aqueous buffer is a critical parameter; it must be controlled to ensure consistent retention and peak shape. nih.gov To ensure the carboxylic acid group is in its protonated, less polar form for better retention on the C18 column, the mobile phase pH should be set at least 2 units below the pKa of the carboxylic acid (typically pH ~2.5-3.0 using a phosphate (B84403) or formate (B1220265) buffer). Detection is typically achieved using a UV detector set at the λmax determined by UV-Vis spectroscopy.

Method Validation: Once developed, the method must be validated according to ICH guidelines to ensure its reliability. Validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: Demonstrating a direct proportionality between detector response and analyte concentration over a specific range.

Accuracy: The closeness of the test results to the true value, often assessed through recovery studies.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly (repeatability and intermediate precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate).

Table 5: Typical HPLC Method Parameters for this compound Analysis
Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 2.8)
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min
Detection UV at λmax (~280 nm)
Column Temperature 25-30 °C
Injection Volume 10-20 µL

Note: These are typical starting parameters for method development and require optimization. helixchrom.comsielc.com

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. However, this compound, with its polar carboxylic acid and amide functional groups, is a non-volatile compound. Direct analysis by GC is therefore not feasible as it would require injection port temperatures high enough to cause thermal degradation before vaporization.

To overcome this limitation, derivatization is employed. This chemical modification process converts the polar functional groups into less polar, more volatile derivatives suitable for GC analysis. For this compound, a two-step derivatization might be necessary:

Esterification: The carboxylic acid group (-COOH) is typically converted into an ester, such as a methyl or ethyl ester, by reacting it with an appropriate alcohol in the presence of an acid catalyst.

Silylation: The amide group (-NH-) and any remaining acidic protons can be converted into trimethylsilyl (B98337) (TMS) derivatives using silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

This process reduces the polarity and hydrogen-bonding capacity of the molecule, significantly increasing its volatility. The resulting derivative can then be readily analyzed by GC, allowing for the assessment of purity and quantification against a standard. The choice of derivatization reagent is critical to ensure a complete and clean reaction, producing a stable derivative that yields sharp, symmetrical chromatographic peaks.

Table 1: Potential Derivatization Strategies for GC Analysis of this compound

Functional GroupDerivatization ReactionCommon Reagent(s)Resulting GroupPurpose
Carboxylic Acid (-COOH)EsterificationMethanol/HCl, DiazomethaneMethyl Ester (-COOCH₃)Increases volatility, reduces polarity
Amide (-NH-)SilylationBSTFA, TMCSN-Trimethylsilyl (-N-TMS)Increases volatility, enhances thermal stability
Enolic Hydroxyl (-OH)SilylationBSTFA, TMCSO-Trimethylsilyl (-O-TMS)Eliminates active hydrogen, increases volatility

Advanced Hyphenated Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry (MS), provide both qualitative and quantitative information with high sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS): For this compound, GC-MS analysis would be performed on its volatile derivatives, as discussed previously. The gas chromatograph separates the derivatized analyte from other components in the sample mixture. As the derivative elutes from the GC column, it enters the mass spectrometer, which serves as a highly sensitive and specific detector. The mass spectrometer ionizes the molecule and fragments it in a reproducible pattern. This fragmentation pattern, or mass spectrum, acts as a "molecular fingerprint," allowing for unambiguous identification of the compound. Furthermore, the high sensitivity of the MS detector enables the quantification of trace amounts of the analyte.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly well-suited for the direct analysis of polar, non-volatile, and thermally labile compounds like this compound, as it does not require derivatization. In a typical LC-MS analysis, the compound is dissolved in a suitable solvent and injected into a liquid chromatograph. Separation is commonly achieved using reversed-phase chromatography, where a polar mobile phase is used with a nonpolar stationary phase.

After elution from the LC column, the analyte enters the mass spectrometer via an interface, most commonly an electrospray ionization (ESI) source. ESI generates charged droplets from which intact molecular ions (e.g., [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode) are produced. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing precise molecular weight information and enabling definitive structural confirmation. LC-MS is a cornerstone technique for analyzing such compounds in complex matrices.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unparalleled insight into molecular geometry, conformation, and the interactions that govern the solid-state structure.

Single-Crystal X-ray Diffraction of this compound and its Derivatives

Single-crystal X-ray diffraction (SCXRD) is the gold standard for molecular structure determination. The process involves irradiating a high-quality single crystal of the compound with a focused beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, the electron density distribution within the crystal can be mapped, and from this, a three-dimensional model of the atomic arrangement can be built and refined.

This analysis yields precise measurements of bond lengths, bond angles, and torsion angles within the this compound molecule. It reveals the molecule's preferred conformation in the solid state, for instance, the planarity of the amide group and the orientation of the carboxylic acid and acetoacetyl groups relative to the phenyl ring. While the specific crystal structure of the parent this compound is not widely reported in publicly accessible literature, the SCXRD technique remains the essential tool for its eventual elucidation, as well as for characterizing any of its synthesized derivatives.

Elucidation of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. This packing is directed by a network of non-covalent intermolecular interactions. Based on the functional groups present in this compound, several key interactions would be expected to dictate its solid-state architecture:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (-O-H) and acceptor (C=O). It can form robust hydrogen bonds, often leading to the formation of centrosymmetric dimers through O-H···O interactions. The amide group also participates, with the N-H group acting as a donor and the carbonyl oxygen as an acceptor, potentially forming chains or sheets.

Analysis of the crystal structure would allow for a detailed geometric characterization of these interactions, providing a deeper understanding of the supramolecular assembly of the compound.

Table 2: Potential Intermolecular Interactions in Crystalline this compound

Interaction TypeDonor Group(s)Acceptor Group(s)Potential Motif
Hydrogen BondCarboxyl -OH, Amide -NHCarboxyl C=O, Amide C=O, Keto C=ODimers, chains, sheets
π-π StackingPhenyl RingPhenyl RingParallel-displaced or T-shaped stacks
C-H···O InteractionPhenyl C-H, Methylene C-HCarbonyl OxygensExtended networks

Crystallographic Studies of Metal-p-Carboxyacetoacetanilide Complexes

The this compound molecule possesses multiple potential coordination sites, making it an interesting ligand for the synthesis of metal-organic complexes. The β-ketoanilide moiety can act as a bidentate chelating agent, coordinating to a metal ion through the two carbonyl oxygen atoms. Additionally, the carboxylate group, upon deprotonation, can coordinate to metal centers in a monodentate, bidentate, or bridging fashion.

X-ray crystallography is indispensable for characterizing the resulting metal complexes. A crystallographic study would unambiguously determine:

The coordination number and geometry of the metal center (e.g., octahedral, tetrahedral).

The specific atoms of the this compound ligand that are bound to the metal.

The role of solvent molecules or counter-ions in the crystal lattice.

Such studies are fundamental to the field of coordination chemistry, providing crucial structural information that underpins the rational design and understanding of new metal-organic materials.

Theoretical and Computational Chemistry Studies of P Carboxyacetoacetanilide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of a molecule from first principles. These methods solve approximations of the Schrödinger equation to determine electronic structure, from which a wide range of molecular properties can be derived.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. dntb.gov.ua For p-Carboxyacetoacetanilide, DFT is employed to find the molecule's most stable three-dimensional structure, known as the ground-state geometry. This process involves minimizing the energy of the molecule with respect to the positions of its atoms.

The choice of a functional and a basis set is critical for accuracy. Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or M06-2X are commonly used for organic molecules, while Pople-style basis sets such as 6-311++G(d,p) are often employed to provide a flexible description of the electron distribution. nih.govnih.gov Geometry optimization yields key structural parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's shape. The final optimized geometry corresponds to a minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in a subsequent vibrational analysis.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations This table presents hypothetical but plausible data that would be obtained from a DFT/B3LYP/6-311++G(d,p) calculation.

ParameterAtoms InvolvedPredicted Value
Bond Length (Å)C(ar)-C(ar)~1.395
Bond Length (Å)C(ar)-N(amide)~1.401
Bond Length (Å)N(amide)-C(O)~1.365
Bond Length (Å)C=O (amide)~1.230
Bond Length (Å)C=O (keto)~1.225
Bond Length (Å)C(ar)-C(OOH)~1.490
Bond Length (Å)C=O (carboxyl)~1.215
Bond Length (Å)C-OH (carboxyl)~1.350
Bond Angle (°)C(ar)-N-C(O)~127.5
Bond Angle (°)O=C-N~123.0
Bond Angle (°)O=C-OH~122.5
Dihedral Angle (°)C(ar)-C(ar)-N-C(O)~35.0

To gain deeper insight into bonding and electronic distribution, the DFT-derived wavefunction can be further analyzed using methods like Natural Bond Orbital (NBO) and the Quantum Theory of Atoms in Molecules (AIM).

Natural Bond Orbital (NBO) Analysis transforms the complex, delocalized molecular orbitals into a representation of localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. nih.govrsc.org NBO analysis quantifies electron density in these localized orbitals, revealing hybridization and identifying deviations from the idealized Lewis structure through donor-acceptor interactions. For this compound, key interactions would include the delocalization of the nitrogen lone pair into the antibonding orbital of the adjacent carbonyl group (n → π*), a classic feature of amide resonance that imparts partial double-bond character to the C-N bond.

Table 2: Predicted NBO Donor-Acceptor Interactions in this compound This table shows representative hypothetical data from an NBO analysis, highlighting key electronic delocalization.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)Interaction Type
LP(N)π(C=O)amide~55.2Amide Resonance
π(Car-Car)π(Car-Car)~20.5Aromatic Delocalization
LP(O)ketoσ(C-C)~2.5Hyperconjugation
LP(O)carboxylπ(C=O)carboxyl~28.0Carboxylate Resonance

Atoms-in-Molecules (AIM) Theory provides a different perspective by partitioning the molecule into atomic basins based on the topology of the electron density (ρ). The analysis focuses on bond critical points (BCPs), which are saddle points in the electron density located between two bonded atoms. The properties at these points, such as the electron density itself (ρ(r)) and its Laplacian (∇²ρ(r)), characterize the nature of the chemical bond. For the covalent bonds in this compound, one would expect a significant ρ(r) and a negative ∇²ρ(r), indicative of shared-shell interactions. In contrast, any potential intramolecular hydrogen bonds would show smaller ρ(r) and positive ∇²ρ(r) values, characteristic of closed-shell interactions.

DFT calculations are highly effective at predicting spectroscopic properties.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR isotropic shielding tensors for each nucleus. mdpi.com These values are then converted to chemical shifts (δ) by referencing them to a standard compound like Tetramethylsilane (TMS), which is calculated at the same level of theory. This allows for a direct comparison with experimental spectra and aids in the assignment of signals. nih.govmdpi.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Hypothetical chemical shifts calculated relative to TMS in a simulated solvent like DMSO.

AtomPredicted ¹H Shift (ppm)AtomPredicted ¹³C Shift (ppm)
-COOH~12.9C=O (carboxyl)~167.5
-NH-~10.3C-COOH (aromatic)~132.0
Aromatic (ortho to COOH)~7.95C-H (ortho to COOH)~130.0
Aromatic (ortho to NH)~7.70C-H (ortho to NH)~118.5
-CH₂-~3.70C-NH (aromatic)~143.0
-CH₃~2.25C=O (amide)~169.0
-CH₂-~50.0
C=O (keto)~204.0
-CH₃~30.0

Infrared (IR) Spectroscopy: The calculation of harmonic vibrational frequencies is a standard output of DFT geometry optimizations. These frequencies correspond to the fundamental vibrational modes of the molecule. Because the harmonic approximation neglects anharmonicity and electron correlation effects are treated imperfectly, the calculated frequencies are often systematically higher than experimental values. They are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experiment. nih.gov The analysis provides the frequency, intensity, and character of each vibrational mode, which is crucial for interpreting an experimental IR spectrum.

Table 4: Predicted Major IR Vibrational Frequencies (cm⁻¹) for this compound Hypothetical scaled harmonic frequencies and their assignments.

Predicted Frequency (cm⁻¹)IntensityVibrational Mode Assignment
~3350MediumN-H stretch (amide)
~3050Broad, StrongO-H stretch (carboxylic acid dimer)
~1715StrongC=O stretch (keto)
~1690Very StrongC=O stretch (carboxylic acid dimer)
~1670Very StrongC=O stretch (Amide I band)
~1595StrongC=C aromatic stretch
~1530StrongN-H bend + C-N stretch (Amide II band)
~1280StrongC-O stretch (carboxylic acid)

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum calculations excel at describing the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment. mdpi.comnih.gov An MD simulation models the atoms as classical particles moving under the influence of a force field, which is a set of parameters that approximates the potential energy of the system.

For this compound in an aqueous solution, a typical MD simulation would use a force field like AMBER or OPLS for the solute and a water model such as TIP3P. nih.gov The simulation would track the trajectory of every atom over time (nanoseconds to microseconds), providing a detailed picture of the molecule's flexibility. Key areas of conformational freedom in this compound include rotation around the C(ar)-N bond, the N-C(O) amide bond, and the various single bonds in the acetoacetanilide (B1666496) and carboxy side chains.

MD simulations can generate a potential of mean force (PMF) for the rotation around specific bonds, revealing the energy barriers between different conformers and their relative populations. Furthermore, by analyzing the distribution of solvent molecules around the solute (e.g., through radial distribution functions), MD simulations can quantify solvation effects, identifying which parts of the molecule form strong hydrogen bonds with water and how solvation influences the conformational preferences.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the lowest-energy path from reactants to products. This involves locating and characterizing the transition state (TS)—the energy maximum along the reaction coordinate.

For this compound, a relevant reaction to study would be the hydrolysis of the amide bond. Using DFT, one can model the reactants (this compound and water/hydroxide), the tetrahedral intermediate, the transition states connecting these species, and the final products (p-aminobenzoic acid and acetoacetic acid). Frequency calculations are crucial; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The difference in energy between the reactants and the transition state gives the activation energy (ΔE‡), a key determinant of the reaction rate.

Cheminformatics and Machine Learning Applications for Property Prediction and Design

Cheminformatics and machine learning offer a data-driven approach to predicting molecular properties. Instead of relying solely on first-principles calculations for every molecule, these methods build predictive models from existing data. For this compound, this could involve developing a Quantitative Structure-Property Relationship (QSPR) model to predict properties like its acid dissociation constant (pKa) or solubility.

The process begins by calculating a set of numerical representations of the molecule, known as molecular descriptors. These can range from simple counts of atoms and bonds to more complex descriptors derived from the 3D structure or quantum chemical calculations (e.g., dipole moment, HOMO/LUMO energies, partial charges). A machine learning algorithm, such as multiple linear regression or a more advanced method like a random forest, is then trained on a dataset of molecules with known properties to find a mathematical relationship between the descriptors and the property of interest. Such a model could then be used to rapidly predict the properties of this compound and other newly designed, related compounds.

Table 5: Selected Molecular Descriptors for this compound for QSPR Modeling This table presents representative descriptors that would be calculated as input for a machine learning model.

DescriptorPredicted ValueDescription
Molecular Weight221.21 g/molMass of the molecule
LogP~1.5Octanol-water partition coefficient
Topological Polar Surface Area (TPSA)~103 ŲSum of surfaces of polar atoms
Hydrogen Bond Donors2Count of NH and OH groups
Hydrogen Bond Acceptors4Count of N and O atoms
Rotatable Bonds4Number of freely rotatable single bonds

Applications of P Carboxyacetoacetanilide in Specialized Chemical Sectors

Role in Pigment and Dye Chemistry

The most established application of p-Carboxyacetoacetanilide is as a key intermediate in the synthesis of organic pigments and dyes. Its acetoacetanilide (B1666496) portion serves as an excellent coupling component for diazonium salts, forming the basis for a wide range of azo colorants.

The general synthesis of azo pigments and dyes involves a two-step process: diazotization and coupling. In the first step, a primary aromatic amine is treated with a nitrous acid source to form a diazonium salt. In the second step, this highly reactive diazonium salt is reacted with a coupling component, such as this compound. The active methylene (B1212753) group within the acetoacetyl moiety of this compound is the primary site for this electrophilic substitution reaction, leading to the formation of a stable azo chromophore (-N=N-).

The presence of the carboxylic acid group (-COOH) on the phenyl ring of this compound is particularly significant. This functional group can be used to modify the properties of the final pigment or dye. For instance, it can enhance the solubility of the colorant in aqueous or alkaline media, which is crucial for certain dyeing processes. Furthermore, the carboxylic acid group can be converted into a salt (laked) with metal ions such as calcium, barium, or strontium. This process often improves the lightfastness, heat stability, and insolubility of the pigment, making it suitable for applications in printing inks, paints, and plastics.

A prominent class of pigments derived from acetoacetanilide derivatives are the diarylide pigments. These are disazo pigments formed by the coupling of a tetra-azotized aromatic diamine with two equivalents of an acetoacetanilide coupling component. While specific examples detailing the use of this compound in commercially significant diarylide pigments are not extensively documented in publicly available literature, its chemical structure makes it a prime candidate for creating yellow, orange, and red pigments with tailored properties.

The color of the resulting azo pigment or dye can be fine-tuned by judicious selection of the diazonium component that is coupled with this compound. Electron-withdrawing or electron-donating groups on the diazonium salt can shift the absorption maximum of the chromophore, leading to a wide palette of colors.

Table 1: Potential Azo Pigments Derived from this compound

Diazonium Component Precursor Coupling Component Resulting Pigment Class Potential Color Key Properties Influenced by this compound
Aniline This compound Monoazo Yellow Improved alkali resistance, potential for laking
2,4-Dichloroaniline This compound Monoazo Greenish-Yellow Enhanced lightfastness, solvent resistance
3,3'-Dichlorobenzidine This compound Disazo (Diarylide) Yellow to Reddish-Yellow High color strength, good heat stability

Utilization in Advanced Organic Materials Synthesis

The structural features of this compound also suggest its potential as a building block in the synthesis of advanced organic materials. The combination of an aromatic ring, an amide linkage, a β-dicarbonyl system, and a carboxylic acid group offers multiple reaction sites for constructing complex molecules with interesting electronic and optical properties.

One area of exploration is in the field of organic semiconductors. The extended π-conjugation that can be achieved by incorporating the this compound moiety into larger molecular or polymeric systems could lead to materials with charge-transporting capabilities. The presence of both electron-donating (amide) and electron-withdrawing (carbonyl, carboxyl) groups could be exploited to tune the HOMO and LUMO energy levels of the resulting materials, a critical factor in the design of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Furthermore, the β-dicarbonyl group is a well-known ligand for forming stable complexes with a variety of metal ions. This property could be harnessed to create metal-organic frameworks (MOFs) or coordination polymers. Such materials are of significant interest for applications in gas storage, catalysis, and sensing. The carboxylic acid group could also participate in the formation of the framework structure, leading to robust and porous materials.

While specific, large-scale applications of this compound in advanced organic materials are still emerging, the versatility of its chemical structure makes it a promising candidate for future research and development in this area.

Intermediate in Polymer and Functional Coating Development

The bifunctional nature of this compound, possessing both a carboxylic acid and an active amide hydrogen, makes it a potential monomer for the synthesis of specialty polymers. Through polycondensation reactions, it could be incorporated into the backbones of polyamides and polyesters.

For instance, the carboxylic acid group can react with a diamine to form an amide linkage, while the anilide NH group could potentially react with a diacyl chloride. This could lead to the formation of novel polyamides with pendant acetoacetyl groups. These pendant groups could then be used for post-polymerization modification or for cross-linking the polymer chains, thereby tuning the mechanical and thermal properties of the material.

Similarly, the carboxylic acid group could undergo esterification with a diol to form a polyester (B1180765). The resulting polyester would also feature pendant acetoacetyl groups, offering opportunities for further functionalization. The incorporation of the rigid aromatic ring and the polar amide group from this compound into the polymer backbone would be expected to influence properties such as thermal stability, solubility, and mechanical strength.

In the realm of functional coatings, this compound and its derivatives could serve as valuable additives or modifiers. The acetoacetyl group is known to improve the adhesion of coatings to metal substrates through chelation. It can also participate in cross-linking reactions with other components of the coating formulation, such as isocyanates or melamine-formaldehyde resins, to enhance the durability and chemical resistance of the cured film. The carboxylic acid group can improve the dispersibility of pigments in the coating formulation and can also contribute to adhesion on certain substrates.

Table 2: Potential Polymer Architectures Incorporating this compound

Polymer Type Co-monomer(s) Linkage Type Potential Properties
Polyamide Diamines (e.g., hexamethylenediamine) Amide Enhanced thermal stability, sites for cross-linking
Polyester Diols (e.g., ethylene (B1197577) glycol) Ester Improved adhesion, functional pendant groups
Modified Epoxy Resin Epoxy resin, curing agent Ether, Ester Increased flexibility, improved adhesion to metals

Environmental Chemical Applications (e.g., heavy metal sequestration through chelation)

The presence of both a carboxylic acid group and a β-dicarbonyl moiety in the structure of this compound suggests its potential for application in environmental remediation, specifically in the sequestration of heavy metal ions from contaminated water.

Both the carboxylate group (the deprotonated form of the carboxylic acid) and the enolate form of the β-dicarbonyl group are excellent chelating agents for a variety of metal ions. Chelation is a process where a central metal ion is bound by multiple donor atoms of a single molecule (a ligand), forming a stable, ring-like structure called a chelate. This process can effectively immobilize toxic heavy metal ions, reducing their bioavailability and facilitating their removal from the environment.

This compound could be used to functionalize solid supports, such as silica (B1680970) gel or polymer beads, to create a sorbent material for heavy metal removal. The carboxylic acid group provides a convenient handle for covalently attaching the molecule to the support. The resulting material would have chelating sites on its surface that can selectively bind to heavy metal ions in an aqueous solution.

The effectiveness of a chelating agent is often dependent on the pH of the solution, as this affects the protonation state of the donor groups. The carboxylic acid group of this compound would be deprotonated at neutral or basic pH, making it an effective binding site for metal cations. The β-dicarbonyl group can also deprotonate to form an enolate, which is a strong chelator.

While extensive experimental studies on the heavy metal sequestration capabilities of this compound are not widely reported, the known coordination chemistry of its functional groups provides a strong theoretical basis for its potential in this application.

Table 3: Potential Heavy Metal Chelation by this compound

Heavy Metal Ion Potential Binding Sites Chelate Ring Size (atoms) Factors Influencing Sequestration Efficiency
Copper (Cu²⁺) Carboxylate oxygen, enolate oxygens 6 pH, presence of competing ions, temperature
Lead (Pb²⁺) Carboxylate oxygen, enolate oxygens 6 pH, initial metal concentration, contact time
Cadmium (Cd²⁺) Carboxylate oxygen, enolate oxygens 6 pH, sorbent dosage, flow rate in column applications

Future Research Directions and Unexplored Avenues for P Carboxyacetoacetanilide

Development of Novel Synthetic Approaches and Derivatizations

The classical synthesis of acetoacetanilides involves the acetoacetylation of anilines with reagents like diketene (B1670635). wikipedia.org Future research could focus on developing more sustainable and efficient synthetic methodologies, in line with modern trends in organic synthesis. solubilityofthings.commultiresearchjournal.comnih.gov

Green Chemistry Approaches: Investigation into solvent-free reaction conditions or the use of greener, biodegradable solvents could significantly reduce the environmental impact of p-Carboxyacetoacetanilide synthesis. Furthermore, exploring biocatalytic methods, using enzymes to facilitate the amide bond formation, represents a significant leap towards sustainable chemical manufacturing. multiresearchjournal.com

Continuous Flow Synthesis: Shifting from batch to continuous flow processes can offer superior control over reaction parameters, leading to higher yields, improved purity, and enhanced safety. This would be particularly advantageous for the large-scale production of this compound and its derivatives. neuroquantology.com

Novel Derivatizations: The true potential of this compound lies in its use as a scaffold for a wide array of derivatives. Future work should systematically explore derivatization at its three key functional points: the carboxylic acid group, the aromatic ring, and the active methylene (B1212753) group.

Modification Site Potential Reaction Resulting Derivative Class Potential Application
Carboxylic AcidEsterification / AmidationEsters / AmidesModified solubility, Pro-drug design
Aromatic RingElectrophilic SubstitutionHalogenated/Nitrated DerivativesAltered electronic properties, Precursors for polymers
Active MethyleneAlkylation / Acylationα-Substituted β-keto amidesNew chelating agents, Synthesis of complex heterocycles

Interactive Data Table: Potential Derivatizations of this compound.

Expanding the Scope of Chemical Transformations and Reaction Systems

The reactivity of the β-keto amide functionality is well-established, but its application within the specific context of this compound is narrow. A significant opportunity exists to employ this compound in a broader range of known and novel reaction systems.

Multicomponent Reactions (MCRs): Acetoacetanilide (B1666496) and its derivatives have proven to be excellent substrates for MCRs, leading to the rapid assembly of complex heterocyclic structures like 4H-pyrans and 1,4-dihydropyridines. mdpi.comnih.gov Future research should focus on utilizing this compound in such reactions. The presence of the carboxyl group could impart novel properties to the resulting heterocyclic products, such as improved water solubility or the ability to coordinate with metals.

Domino and Tandem Reactions: Designing domino reaction sequences initiated at the active methylene group could lead to structurally novel bicyclic or spirocyclic systems. mdpi.com For instance, a Knoevenagel condensation followed by an intramolecular cyclization involving the carboxyl group could yield complex lactones.

Catalytic Transformations: Exploring novel catalytic systems for transformations of this compound is a promising avenue. This could include metal-catalyzed cross-coupling reactions at the aromatic ring (after suitable functionalization) or asymmetric catalysis targeting the active methylene group to create chiral derivatives.

Reaction Type Reactants with this compound Potential Product Class
Biginelli-type ReactionAldehyde, Urea/ThioureaDihydropyrimidinones
Hantzsch-type ReactionAldehyde, AmmoniaDihydropyridines
Knoevenagel-Michael AdditionAldehyde, MalononitrileSubstituted Pyrans

Interactive Data Table: Unexplored Multicomponent Reactions for this compound.

Exploration of Advanced Materials Science Applications beyond Current Scope

The molecular structure of this compound contains key functionalities that are highly desirable in materials science, yet it remains underexplored in this domain.

Metal-Organic Frameworks (MOFs): The compound is an ideal candidate for a bitopic organic linker in the design of new MOFs. The carboxylic acid group can coordinate strongly with metal centers to form the framework, while the β-keto amide moiety can remain free within the pores. nih.govresearchgate.netfrontiersin.orguniversityofgalway.ie This "task-specific" functionality could be used for selective guest binding, catalysis, or postsynthetic modification. The keto-enol tautomerism of the acetoacetyl group could also impart interesting dynamic properties to the framework.

Coordination Polymers: Beyond crystalline MOFs, the chelating ability of the β-keto amide group can be exploited to synthesize a variety of coordination polymers. These materials could exhibit interesting magnetic, optical, or catalytic properties depending on the choice of metal ion.

Non-Linear Optical (NLO) Materials: Acetoacetanilide itself has been studied for its NLO properties. aip.orgresearchgate.netaip.org The introduction of a carboxyl group, which can participate in extensive hydrogen bonding networks, could influence the crystal packing and potentially enhance these NLO properties. Systematic studies on crystal growth and characterization of this compound are warranted.

Functional Polymers: The carboxylic acid group provides a handle for incorporating the molecule into polymer backbones, for example, through polyester (B1180765) or polyamide formation. The pendant β-keto amide group could then be used for cross-linking, metal chelation, or as a site for grafting other molecules, leading to functional materials for coatings, adhesives, or separation membranes.

Interdisciplinary Research Bridging Chemical Syntheses with Advanced Characterization and Computational Modeling

A holistic understanding of this compound requires a combination of synthetic chemistry, advanced analytical techniques, and theoretical modeling.

Computational Studies (DFT): Density Functional Theory (DFT) calculations can provide profound insights into the structure and reactivity of this compound. acs.org Such studies could be used to:

Predict the relative stabilities of the keto-enol tautomers and how this equilibrium is affected by solvent or solid-state packing. acs.org

Model reaction pathways for novel transformations, helping to guide synthetic efforts. rsc.org

Calculate electronic properties like the HOMO-LUMO gap to predict its potential in optical or electronic materials. aip.orgresearchgate.net

Advanced Structural Analysis: While basic characterization is routine, advanced techniques could reveal deeper structural details. Solid-state NMR, for instance, could provide detailed information about the tautomeric state and hydrogen bonding in the solid phase. In-depth X-ray crystallographic analysis of its derivatives and metal complexes would be crucial for understanding structure-property relationships. mdpi.com

Synergistic Research Loop: The most impactful future research will create a feedback loop between these disciplines. For example, computational modeling could predict a derivative with enhanced NLO properties. This target could then be synthesized and its properties experimentally measured. The experimental results would, in turn, be used to refine the computational models, leading to a more robust and predictive scientific understanding. This synergistic approach will be key to unlocking the full scientific and technological potential of this compound.

Q & A

Q. Q. How should researchers document experimental protocols for p-Carboxyacetoacetanilide studies to ensure reproducibility?

  • Methodological Answer :
  • Detailed Descriptions : Specify reagent grades, equipment calibration, and environmental controls (humidity, temperature).
  • Data Archiving : Use platforms like Zenodo to share raw NMR/HPLC files.
  • FAIR Principles : Ensure data are Findable, Accessible, Interoperable, and Reusable .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.